molecular formula C24H23NO5 B11468306 11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one

11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11468306
M. Wt: 405.4 g/mol
InChI Key: IHCWTTLPWRWKDA-UHFFFAOYSA-N
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Description

11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fused ring system that includes a benzo-furo-quinoline core, which is further substituted with a 3,4,5-trimethoxyphenyl group. The presence of multiple methoxy groups and the fused ring system contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which is used to construct the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under thermal or microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product. The use of microwave irradiation in the Diels-Alder reaction has been shown to enhance reaction rates and yields, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one apart is its fused ring system and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

17-(3,4,5-trimethoxyphenyl)-14-oxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,11,16-pentaen-15-one

InChI

InChI=1S/C24H23NO5/c1-27-19-10-15(11-20(28-2)23(19)29-3)21-16-8-13-6-4-5-7-14(13)9-17(16)25-18-12-30-24(26)22(18)21/h8-11H,4-7,12H2,1-3H3

InChI Key

IHCWTTLPWRWKDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=NC4=C2C=C5CCCCC5=C4)COC3=O

Origin of Product

United States

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